molecular formula C18H22N2O3S B5755748 N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Katalognummer B5755748
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: PKNMFMHCHBRORE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMB-2201, is a synthetic cannabinoid that has been identified as a designer drug. It is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-CHMINACA, which have been associated with adverse health effects. MMB-2201 has gained popularity among recreational drug users due to its psychoactive effects and ease of availability.

Wirkmechanismus

N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely distributed throughout the body. When N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide binds to these receptors, it activates intracellular signaling pathways that modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in the psychoactive effects of N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide are similar to those of other synthetic cannabinoids and include tachycardia, hypertension, dry mouth, and impaired cognitive function. N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been associated with more severe adverse effects such as seizures, psychosis, and acute kidney injury. The long-term effects of N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide are not well understood, but chronic use of synthetic cannabinoids has been linked to an increased risk of addiction, mental health disorders, and cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments, including its potency, selectivity for the cannabinoid receptors, and ease of availability. However, N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide also has several limitations, including its potential for adverse effects, variability in purity and quality, and lack of standardization. Researchers must take precautions to ensure the safety and reliability of their experiments when using N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.

Zukünftige Richtungen

For research on N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide include investigating its potential therapeutic applications, understanding its long-term effects on health, and developing more selective and safer synthetic cannabinoids. Research on the pharmacology and toxicology of N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can provide valuable insights into the mechanisms of action and potential risks associated with synthetic cannabinoids. Additionally, the development of more selective and safer synthetic cannabinoids can lead to the discovery of novel therapeutic agents for the treatment of various diseases.

Synthesemethoden

The synthesis of N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2-methylbenzylamine with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylsulfonyl chloride to obtain N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. The synthesis method is relatively simple and can be performed using readily available reagents. However, the purity and quality of the final product can vary depending on the reaction conditions and the expertise of the chemist.

Wissenschaftliche Forschungsanwendungen

N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been used in scientific research to investigate its psychoactive effects and potential therapeutic applications. Studies have shown that N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, mood, and appetite. N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce hypothermia, catalepsy, and locomotor suppression in animal models, which are typical effects of cannabinoid receptor activation. N~1~-(2-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been investigated for its potential use in the treatment of chronic pain, anxiety, and depression.

Eigenschaften

IUPAC Name

2-(2-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-8-4-6-10-16(14)12-19-18(21)13-20(24(3,22)23)17-11-7-5-9-15(17)2/h4-11H,12-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNMFMHCHBRORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5866177

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.